molecular formula C9H8BrNO3 B5734479 2-bromo-1-methoxy-4-(2-nitrovinyl)benzene

2-bromo-1-methoxy-4-(2-nitrovinyl)benzene

Cat. No.: B5734479
M. Wt: 258.07 g/mol
InChI Key: SHMGYOIWHNKMNU-SNAWJCMRSA-N
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Description

2-bromo-1-methoxy-4-(2-nitrovinyl)benzene is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.96876 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 2-Bromo-1-methoxy-4-(2-nitrovinyl)benzene has been involved in various synthesis methods. For instance, a study by Li Zi-ying (2008) detailed the synthesis of 2-bromo-4-nitrophenol, a related compound, which involved diazotization and the Sandmeyer reaction, indicating the potential utility of similar compounds in complex chemical syntheses (Li Zi-ying, 2008).

  • Applications in Organic Chemistry : Esteves et al. (2007) described the use of similar bromoethers in radical cyclisation reactions to form tetrahydrofuran derivatives, a process that highlights the significance of such compounds in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

  • Crystallographic Studies : The work by Shiming Li et al. (1995) on the crystal structure and stereochemistry of related bromo compounds underlines the importance of such chemicals in understanding molecular configurations (Shiming Li, Lundquist, Soubbotin, & Stomberg, 1995).

Material Science and Electronics

  • Polymer Incorporation : Kubo et al. (2005) discussed incorporating π-conjugated polymers into silica, using related methoxybenzene compounds, which can be essential for creating advanced composite materials (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).

  • Building Blocks in Molecular Electronics : Research by Stuhr-Hansen et al. (2005) identified simple aryl bromides, akin to this compound, as valuable building blocks for thiol end-capped molecular wires, a critical component in molecular electronics (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

Pharmaceutical and Medicinal Chemistry

  • Antimicrobial Agents : A study by Liaras et al. (2011) indicated that compounds similar to this compound, containing bromo, methoxy, and nitro groups on the benzene ring, showed potent antimicrobial activity, suggesting potential applications in developing new antimicrobial drugs (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Properties

IUPAC Name

2-bromo-1-methoxy-4-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMGYOIWHNKMNU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 2
2-bromo-1-methoxy-4-(2-nitrovinyl)benzene
Reactant of Route 3
Reactant of Route 3
2-bromo-1-methoxy-4-(2-nitrovinyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.